Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate is an organic compound with the molecular formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol . This compound is characterized by the presence of a nitro group, an ester group, and a ketone group within its structure. It is primarily used in scientific research and has various applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate typically involves the nitration of ethyl 2-(3-oxocyclohexyl)acetate. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through the formation of a nitronium ion (NO₂⁺) which then reacts with the substrate to introduce the nitro group.
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced reaction control systems and purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Ethyl 2-amino-2-(3-oxocyclohexyl)acetate.
Substitution: Ethyl 2-nitro-2-(3-substituted cyclohexyl)acetate.
Oxidation: Ethyl 2-nitro-2-(3-carboxycyclohexyl)acetate.
Scientific Research Applications
Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is studied for its potential use in the development of new drugs and therapeutic agents.
Material Science: It is used in the synthesis of novel materials with specific properties.
Biological Studies: The compound is used in studies to understand its biological activity and potential effects on living organisms.
Mechanism of Action
The mechanism of action of Ethyl 2-nitro-2-(3-oxocyclohexyl)acetate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The ester and ketone groups may also participate in reactions that modify the compound’s activity and interactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-nitro-2-(3-oxocyclopentyl)acetate: Similar structure but with a cyclopentyl ring instead of a cyclohexyl ring.
Ethyl 2-nitro-2-(3-oxocycloheptyl)acetate: Similar structure but with a cycloheptyl ring instead of a cyclohexyl ring.
Methyl 2-nitro-2-(3-oxocyclohexyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of a cyclohexyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
ethyl 2-nitro-2-(3-oxocyclohexyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5/c1-2-16-10(13)9(11(14)15)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQZCZJUXQLWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353763-37-7 | |
Record name | ethyl 2-nitro-2-(3-oxocyclohexyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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